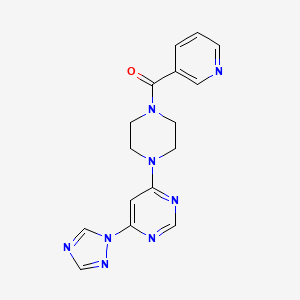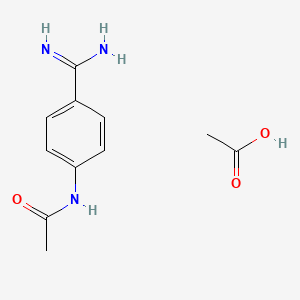
N-(4-carbamimidoylphenyl)acetamide; acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various N-aryl acetamide compounds has been explored in several studies. For instance, a new ligand N-((4-(phenylamino)phenyl)carbamothioyl)acetamide (PCA) was synthesized using (4-amino di phenyl amine) and (acetyl isothiocyante) with acetone as a solvent . Another study reported the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Additionally, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol, was synthesized through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in acetic acid . Furthermore, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For the PCA ligand, characterization was performed using elemental analysis (CHNS), infrared (FT-IR), electronic spectral (UV-Vis), and NMR spectra . The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by NMR, IR, and X-ray diffraction analysis, revealing a monoclinic space group . The crystal structures of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and related compounds were analyzed to understand their photochemical inertness and geometrical parameters . The anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods .
Chemical Reactions Analysis
The studies have shown that the synthesized N-aryl acetamides can undergo further chemical reactions. For example, divalent metal ion complexes were prepared with the PCA ligand, and their spectroscopic properties were studied . The reductive carbonylation process used to synthesize N-(4-hydroxyphenyl)acetamide indicates that the selectivity of the reaction can be influenced by the ligands on the Pd(II)-catalyst and the nature of the solvent . Additionally, the reactivity of aromatic amines in the synthesis of N-aryl-(1'-carboxymethylferrocenyl)-acetamides was studied, and the reaction of one such compound with copper chloride was tentatively explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and spectroscopic data. The PCA ligand and its metal complexes were characterized to determine their formula and proposed octahedral geometrical structure . The crystal data for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provided insights into its physical properties, such as its monoclinic space group and unit cell parameters . The geometrical parameters of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and related compounds were calculated to understand their stability and interactions in the crystal lattice . The molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide against the VEGFr receptor suggested its potential anticancer activity .
科学的研究の応用
Degradation and Environmental Impact
N-(4-carbamimidoylphenyl)acetamide and acetic acid are significant in the context of environmental research, especially related to the degradation of pharmaceuticals and their impact on ecosystems. For example, studies have explored the degradation of acetaminophen (ACT) in water, which leads to the generation of various by-products, including acetic acid. These compounds have been a focal point in research due to concerns about water scarcity and the accumulation of recalcitrant compounds in the environment. Advanced oxidation processes (AOPs) have been employed to treat ACT in aqueous media, generating insights into the degradation kinetics, mechanisms, and the biotoxicity of the by-products. The release of such compounds into the environment without proper treatment could pose threats to ecosystems, highlighting the importance of understanding their degradation pathways and impacts (Qutob et al., 2022).
Corrosion and Industrial Applications
The presence of acetic acid in various industrial atmospheres, such as those found in food processing plants, paper manufacturing, and wood processing, has led to research on its effects on materials like copper. Understanding the corrosive nature of acetic acid vapors on materials is crucial for maintaining the integrity of industrial infrastructure and optimizing the lifespan of the materials used in these environments (Bastidas & La Iglesia, 2007).
Biological Effects and Potential Mechanisms
A comprehensive understanding of the biological effects of acetamide and its derivatives has been a topic of interest in toxicological research. Studies have reviewed the toxicology of acetamide and its derivatives, such as N,N-dimethylacetamide and N-methylacetamide, shedding light on their commercial importance and the biological consequences of exposure. These insights are pivotal in assessing the safety and potential risks associated with these compounds (Kennedy, 2001).
Environmental Protection and Adsorption Techniques
Acetaminophen's prevalence in the natural water environment has prompted studies on its removal from water sources. Advanced adsorption techniques have been evaluated for their efficiency in eliminating acetaminophen, highlighting the potential for certain materials, like ZnAl/biochar, to adsorb pollutants effectively. This research is crucial for developing strategies to mitigate the environmental impact of pharmaceutical residues (Igwegbe et al., 2021).
Metabolism and Regulation in Microorganisms
The metabolism of acetate in microorganisms like Corynebacterium glutamicum has been a subject of interest due to its implications in biotechnology and industrial processes. Studies have explored the various pathways involved in acetate utilization, such as acetate transport, activation, and its role in the tricarboxylic acid (TCA) cycle, glyoxylate cycle, and gluconeogenesis. Understanding these metabolic pathways provides valuable insights for improving industrial processes and developing robust microbial strains for various applications (Gerstmeir et al., 2003).
特性
IUPAC Name |
acetic acid;N-(4-carbamimidoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIZPFRKVQOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

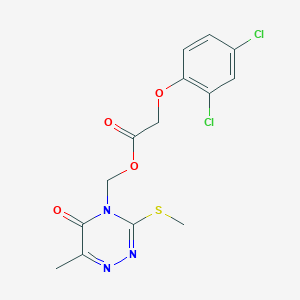
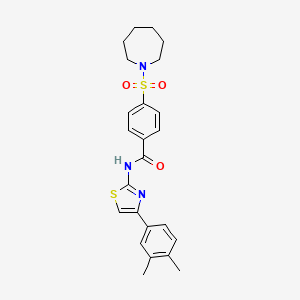
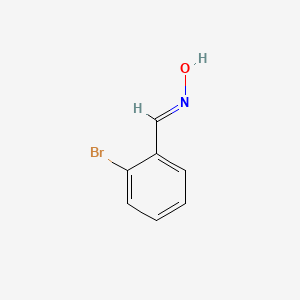
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)


